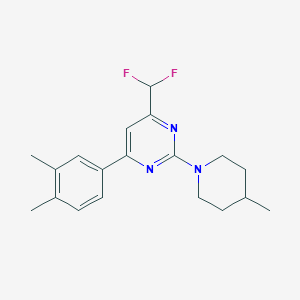![molecular formula C14H19N3O3 B14926330 N'-[(2E)-hexan-2-ylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B14926330.png)
N'-[(2E)-hexan-2-ylidene]-4-methyl-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group, a methyl group, and a hydrazide functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE typically involves the condensation of 4-methyl-3-nitrobenzoic acid hydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, can optimize the synthesis process. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated hydrazides.
Aplicaciones Científicas De Investigación
4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrazide moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with proteins and enzymes, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE
- 4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-AMINOBENZOHYDRAZIDE
- 4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-HYDROXYBENZOHYDRAZIDE
Uniqueness
4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE is unique due to the presence of both a nitro group and a hydrazide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H19N3O3 |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
N-[(E)-hexan-2-ylideneamino]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H19N3O3/c1-4-5-6-11(3)15-16-14(18)12-8-7-10(2)13(9-12)17(19)20/h7-9H,4-6H2,1-3H3,(H,16,18)/b15-11+ |
Clave InChI |
CALFVRPEADZURB-RVDMUPIBSA-N |
SMILES isomérico |
CCCC/C(=N/NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-])/C |
SMILES canónico |
CCCCC(=NNC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B14926252.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14926265.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14926274.png)
![6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926282.png)
![methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926287.png)
![[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14926288.png)
![N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926300.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926302.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926310.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-ethyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926313.png)

![6-(furan-2-yl)-N-[1-(4-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926323.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14926338.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-butyl-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926346.png)
